molecular formula C12H16FNS B13343344 N-(3-Fluoro-5-methylphenyl)tetrahydro-2H-thiopyran-4-amine

N-(3-Fluoro-5-methylphenyl)tetrahydro-2H-thiopyran-4-amine

Cat. No.: B13343344
M. Wt: 225.33 g/mol
InChI Key: OWLBIHXIOAICEQ-UHFFFAOYSA-N
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Description

N-(3-Fluoro-5-methylphenyl)tetrahydro-2H-thiopyran-4-amine (CAS 1531790-71-2) is a high-purity organic building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C12H16FNS and a molecular weight of 225.33 g/mol, this compound is characterized by a tetrahydro-2H-thiopyran (thiane) ring system linked to a 3-fluoro-5-methylphenyl group via an amine bridge . This specific structural motif is valuable for the synthesis and exploration of more complex molecules. Compounds featuring the tetrahydro-2H-thiopyran scaffold are investigated for their potential bioactivity, as this core structure is found in molecules with diverse therapeutic targets . Furthermore, the 4H-pyran structural analogue is recognized as a promising scaffold in anticancer research, particularly in the development of CDK2 inhibitors for conditions such as colorectal cancer, and is also studied for its antibacterial and antioxidant properties . The fluoro- and methyl-substituted aromatic ring is a common pharmacophore in drug design, often used to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability. This product is provided with a typical purity of 98% and is intended for research and development purposes only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Properties

Molecular Formula

C12H16FNS

Molecular Weight

225.33 g/mol

IUPAC Name

N-(3-fluoro-5-methylphenyl)thian-4-amine

InChI

InChI=1S/C12H16FNS/c1-9-6-10(13)8-12(7-9)14-11-2-4-15-5-3-11/h6-8,11,14H,2-5H2,1H3

InChI Key

OWLBIHXIOAICEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)NC2CCSCC2

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of N-(3-Fluoro-5-methylphenyl)tetrahydro-2H-thiopyran-4-amine can be approached via an amidation reaction between a tetrahydro-2H-thiopyran-4-carboxylic acid derivative and a 3-fluoro-5-methylaniline derivative. This involves forming an amide bond between the tetrahydrothiopyran carboxylic acid and the substituted aniline.

Amidation Reaction

  • Activation of Carboxylic Acid: Convert the tetrahydro-2H-thiopyran-4-carboxylic acid to a more reactive form, such as an acid chloride or anhydride. This can be achieved by treating the acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to form the acid chloride, or with an activating agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (WSC) or 1,1′-carbonylbis-1H-imidazole (CDI) to form an anhydride.

  • Amide Coupling: React the activated carboxylic acid derivative with the 3-fluoro-5-methylaniline derivative in the presence of a base to scavenge the liberated acid. Suitable bases include triethylamine (TEA), diisopropylethylamine, or pyridine. The reaction is typically carried out in an inert solvent such as dichloromethane, tetrahydrofuran, or N,N-dimethylformamide.

  • Deprotection (if applicable): If any protecting groups were used, remove them using appropriate conditions after the amidation reaction is complete.

Purification and Characterization

  • Workup: After the reaction is complete, work up the reaction mixture by washing with water and extracting with an organic solvent. Dry the organic layer over a drying agent such as sodium sulfate (Na2SO4), and evaporate the solvent.

  • Purification: Purify the crude product by chromatography (e.g., column chromatography or HPLC) or recrystallization to obtain the desired compound.

  • Characterization: Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Data

Detailed analytical data, including 1H NMR, 13C NMR, and mass spectrometry data, should be collected for the synthesized compound to confirm its structure and purity. The following table provides an example of the expected data:

Analytical Technique Expected Data
1H NMR Chemical shifts (δ) in ppm, multiplicity (s, d, t, q, m), coupling constants (J in Hz), and integration values consistent with the proposed structure.
13C NMR Chemical shifts (δ) in ppm for all carbon atoms in the molecule, confirming the presence of the expected carbon skeleton.
Mass Spectrometry Molecular ion peak (M+) or protonated molecular ion peak (M+H)+ with the expected mass-to-charge ratio (m/z), along with characteristic fragment ions that support the proposed structure.
HPLC Purity Determine purity by HPLC. Based on the Rt in LC–MS, a focused HPLC gradient was performed with a variation in the percentage of the B solvent of 40–50%. At 12.0 min, 100% B was reached and kept for 2.0 min. Equilibration to initial conditions was done in 0.5 min.
qNMR Purity Quantitative NMR (qNMR) can be employed to assess the molar concentration of an analyte in a given sample. For example, >99% qNMR purity was achieved for 1-Methyl-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole.

Reaction Conditions

The reaction conditions, including temperature, solvent, reaction time, and reagents, may need to be optimized to achieve the best yield and purity. Typical conditions for amidation reactions involve temperatures ranging from 0 °C to room temperature, reaction times from a few hours to overnight, and the use of inert solvents such as dichloromethane or N,N-dimethylformamide.

Table of Compounds

Compound CAS Number Molecular Formula Molecular Weight
This compound Not available C12H16FNS 225.33 g/mol

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-5-methylphenyl)tetrahydro-2H-thiopyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-Fluoro-5-methylphenyl)tetrahydro-2H-thiopyran-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-5-methylphenyl)tetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-Methyltetrahydro-2H-pyran-4-amine

This compound (CAS 220641-87-2) shares the tetrahydro-pyran core but replaces sulfur with oxygen and substitutes a methyl group instead of the fluorophenyl moiety. Key differences include:

  • Molecular Weight: 115.17 g/mol (C₆H₁₃NO) vs. ~219.3 g/mol (estimated for the target compound, C₁₁H₁₄FNS).
  • Applications : N-Methyltetrahydro-2H-pyran-4-amine is commercially available, suggesting applications in synthetic intermediates or pharmaceutical research, whereas the discontinued status of the target compound limits its practical use .

3-Methyl-N-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-amine

This derivative (CAS 1694218-10-4) retains the tetrahydrothiopyran group but replaces the fluorophenyl substituent with a 1,2,4-oxadiazole ring. The oxadiazole introduces additional hydrogen-bonding sites (N and O atoms) and aromaticity, which may enhance π-stacking interactions compared to the fluorophenyl group in the target compound. Its molecular weight (estimated ~200.24 g/mol, C₇H₁₀N₃OS) is lower due to the absence of the bulky aryl substituent .

Substituent Effects on Intermolecular Interactions

Fluorine and Methyl Substituents in Aromatic Systems

Evidence from terpyridine derivatives highlights the role of substituents in crystal packing. For example:

  • 4'-(3-Fluoro-5-methylphenyl)-2,2':6',2''-terpyridine (Compound 3) : The 3-fluoro-5-methylphenyl group induces face-to-face π-stacking and layer-like packing dominated by N···H–C and F···H–C hydrogen bonds. This contrasts with the parent compound (4'-phenyl-terpyridine), which exhibits herringbone packing without π-stacking .

Trifluoromethyl vs. Methyl Substituents

In 4'-(3,5-bis(trifluoromethyl)phenyl)-terpyridine (Compound 5), the highly electronegative CF₃ groups favor N···H–C and F···H–C interactions over π-stacking. This contrasts with Compound 3, where π-stacking plays a larger role. The target compound’s methyl group may balance steric bulk and hydrophobicity, allowing both π-stacking and hydrogen bonding .

Research Implications and Limitations

The comparison underscores the critical role of substituents in modulating molecular interactions. However, direct data on the target compound’s physicochemical properties (e.g., solubility, melting point) are absent, necessitating extrapolation from structural analogs. Further studies using techniques like X-ray crystallography (e.g., SHELX programs ) could elucidate its packing behavior, while computational modeling might predict reactivity or binding affinity.

Biological Activity

N-(3-Fluoro-5-methylphenyl)tetrahydro-2H-thiopyran-4-amine (CAS Number: 1531790-71-2) is a compound of interest due to its potential biological activities, particularly in the context of pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16FNS, with a molecular weight of 225.33 g/mol. The compound features a tetrahydrothiopyran ring substituted with a 3-fluoro-5-methylphenyl group, which may influence its biological activity through interactions with various biological targets.

Antiviral Activity

Research has indicated that compounds related to tetrahydro-2H-thiopyran derivatives exhibit antiviral properties, particularly against herpesviruses. For instance, a related compound demonstrated significant anti-varicella zoster virus (VZV) activity and was noted for its favorable pharmacokinetic profile, suggesting that this compound may possess similar properties . The mechanism of action typically involves the inhibition of viral replication through interaction with viral enzymes.

Selectivity and Affinity Studies

A study on related compounds highlighted their selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT), which is crucial for neurotransmitter synthesis. The selectivity ratios observed suggest that modifications in the chemical structure can lead to enhanced affinity for specific targets while reducing off-target effects . This characteristic may be advantageous for developing therapeutics with fewer side effects.

Synthesis and Evaluation

The synthesis of this compound was achieved through established organic chemistry methods, focusing on the introduction of the fluorinated aromatic group to enhance biological activity. The compound's efficacy was evaluated using various in vitro assays to determine its antiviral potential against herpesviruses and other pathogens .

In Vitro Studies

In vitro studies have shown that related tetrahydrothiopyran derivatives possess moderate to high antiviral activity against herpes simplex viruses (HSV). These studies typically involve assessing the compound's ability to inhibit viral replication in cultured cells, providing insights into its therapeutic potential .

Table: Summary of Biological Activities

Activity TypeTarget Pathogen/EnzymeObserved EffectReference
AntiviralHerpes Simplex Virus (HSV)Inhibition of viral replication
AntiviralVaricella Zoster Virus (VZV)Significant antiviral activity
Enzyme InhibitionPhenylethanolamine N-methyltransferase (PNMT)Selective inhibition observed

Q & A

Q. What are the established synthetic routes for N-(3-Fluoro-5-methylphenyl)tetrahydro-2H-thiopyran-4-amine, and how do reaction conditions influence yield?

Synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the tetrahydro-2H-thiopyran-4-amine core via cyclization of a thiol-containing precursor under controlled pH and temperature .
  • Step 2 : Functionalization via nucleophilic aromatic substitution (SNAr) to introduce the 3-fluoro-5-methylphenyl group, requiring anhydrous conditions and a catalyst like Pd/C or CuI .

Q. Key Analytical Methods :

TechniquePurposeExample Data
NMR Confirm regioselectivity of substitution1H NMR^1\text{H NMR}: δ 6.8–7.2 (aromatic H), δ 3.1–3.5 (thiopyran CH2_2)
HPLC Assess purity (>95% required for biological assays)Retention time: 12.3 min (C18 column, MeCN:H2_2O = 70:30)

Q. How is the molecular conformation of this compound characterized, and what intramolecular interactions stabilize its structure?

X-ray crystallography reveals:

  • Dihedral angles : The fluorophenyl group forms a 12–15° angle with the thiopyran ring, minimizing steric hindrance .
  • Hydrogen bonding : Intramolecular N–H⋯N bonds between the amine and adjacent heteroatoms (e.g., sulfur or fluorine) enhance rigidity .

Q. Crystallographic Parameters :

ParameterValueSource
Space groupP21_1/c
R factor<0.05

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Case Study : Discrepancies in amine proton chemical shifts (NMR) vs. crystallographic bond lengths (X-ray):

  • Root Cause : Dynamic proton exchange in solution vs. static solid-state conformation .
  • Resolution : Variable-temperature NMR to observe exchange broadening, complemented by DFT calculations to model equilibrium geometries .

Q. Methodological Workflow :

Acquire VT-NMR spectra (233–298 K).

Compare with DFT-optimized structures (B3LYP/6-31G* basis set).

Validate via IR spectroscopy (N–H stretching frequencies) .

Q. What strategies optimize regioselectivity in derivatizing the thiopyran ring for structure-activity relationship (SAR) studies?

Approach :

  • Electrophilic substitution : Use directing groups (e.g., –NO2_2) to control functionalization at C2/C5 positions .
  • Protecting groups : Temporarily block the amine to prevent undesired side reactions during halogenation .

Q. Example Optimization Table :

ReactionConditionsYield Improvement
BrominationNBS, DMF, 0°C → 80%From 45% → 80%
FluorinationSelectfluor®, MeCN, 50°C70% (vs. 30% without directing group)

Q. How do computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

QSAR/Molecular Docking Protocol :

Ligand preparation : Optimize 3D structure using Gaussian09 (B3LYP functional).

Target selection : Dock into kinase ATP-binding pockets (PDB: 2ITO) via AutoDock Vina.

Scoring : Prioritize binding poses with ΔG < −8 kcal/mol and hydrogen bonds to hinge regions .

Validation : Compare with experimental IC50_{50} values from kinase inhibition assays .

Q. What analytical techniques resolve batch-to-batch variability in enantiomeric purity for chiral analogs?

Chiral HPLC vs. SFC :

MethodAdvantagesLimitations
Chiral HPLC High sensitivity (LOD = 0.1%)Long run times (~30 min)
Supercritical Fluid Chromatography (SFC) Faster separations (<10 min)Requires specialized CO2_2 systems

Q. Case Data :

  • Enantiomer ratio : 98:2 (SFC, Chiralpak AD-H column) vs. 97:3 (HPLC) .

Q. How does fluorination at the 3-position influence metabolic stability in vivo?

Comparative Study :

  • Fluorine vs. Chlorine : Fluorine reduces CYP450-mediated oxidation (t1/2_{1/2} = 4.2 h vs. 1.8 h for Cl analog) .
  • Mechanism : Electron-withdrawing effect destabilizes reactive intermediates.

Q. In Vivo Data :

Parameter3-Fluoro Derivative3-Chloro Derivative
Plasma t1/2_{1/2}4.2 h1.8 h
Bioavailability68%42%

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